molecular formula C9H5ClOS B1416499 4-Chloro-1-benzothiophene-2-carbaldehyde CAS No. 216575-43-8

4-Chloro-1-benzothiophene-2-carbaldehyde

Cat. No.: B1416499
CAS No.: 216575-43-8
M. Wt: 196.65 g/mol
InChI Key: NSKSTUZQSQFGOH-UHFFFAOYSA-N
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Description

4-Chloro-1-benzothiophene-2-carbaldehyde is an organic compound with the molecular formula C₉H₅ClOS and a molecular weight of 196.66 g/mol . It is a derivative of benzothiophene, a heterocyclic compound containing both sulfur and chlorine atoms. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Scientific Research Applications

4-Chloro-1-benzothiophene-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Research into its derivatives has shown potential for developing new therapeutic agents, particularly in the fields of oncology and infectious diseases.

    Industry: It is used in the development of specialty chemicals and materials, including dyes and polymers.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-benzothiophene-2-carbaldehyde typically involves the chlorination of benzothiophene followed by formylation. One common method includes the following steps:

    Chlorination: Benzothiophene is chlorinated using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 4-position.

    Formylation: The chlorinated benzothiophene is then subjected to formylation using a formylating agent like Vilsmeier-Haack reagent (a mixture of DMF and POCl₃) to introduce the formyl group at the 2-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 4-Chloro-1-benzothiophene-2-carboxylic acid.

    Reduction: 4-Chloro-1-benzothiophene-2-methanol.

    Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-Chloro-1-benzothiophene-2-carbaldehyde depends on its specific application and the target molecule it interacts with. Generally, it acts by:

    Binding to Enzymes: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.

    Modulating Receptors: It can interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

    Interfering with DNA/RNA: Some derivatives can bind to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-benzothiophene-2-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.

    4-Methyl-1-benzothiophene-2-carbaldehyde: Similar structure but with a methyl group instead of chlorine.

    1-Benzothiophene-2-carbaldehyde: Lacks the chlorine atom at the 4-position.

Uniqueness

4-Chloro-1-benzothiophene-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group on the benzothiophene ring. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-chloro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKSTUZQSQFGOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(S2)C=O)C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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